![molecular formula C18H15F3N4O2 B6454822 2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-24-8](/img/structure/B6454822.png)
2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11471022 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered significant attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits unique structural features, including a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity, particularly as a kinase inhibitor.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's molecular formula indicates the presence of functional groups that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine scaffold are primarily explored for their activity against various kinases involved in critical cellular processes such as growth and proliferation. The specific biological activities of this compound include:
Case Study 1: Kinase Inhibition
A study highlighted the development of aminoimidazopyridazines as potent kinase inhibitors. The research focused on the SAR of these compounds, demonstrating that specific substitutions on the imidazopyridazine scaffold could lead to enhanced selectivity and potency against various kinases .
Compound | Kinase Target | IC50 (nM) |
---|---|---|
Compound A | ABL | 0.5 |
Compound B | SRC | 10 |
2-Cyclopropyl-N-[...] | Tyk2 | TBD |
Case Study 2: Antimycobacterial Activity
In vitro assays evaluating the activity of related imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis reported minimum inhibitory concentrations (MIC) that suggest promising potential for new therapeutic agents .
Compound | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
---|---|---|
Compound 1a | 1 | 3.02 |
Compound 1b | 1 | 2.64 |
2-Cyclopropyl-N-[...] | TBD | TBD |
Properties
IUPAC Name |
2-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-27-15-6-4-11(18(19,20)21)8-13(15)23-17(26)12-5-7-16-22-14(10-2-3-10)9-25(16)24-12/h4-10H,2-3H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCSHMWYISECFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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